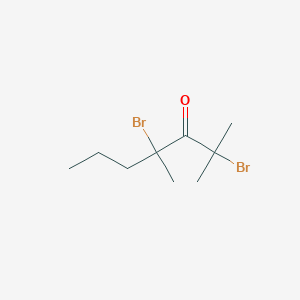
2,4-Dibromo-2,4-dimethylheptan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dibromo-2,4-dimethylheptan-3-one is an organic compound characterized by the presence of two bromine atoms and two methyl groups attached to a heptanone backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4-Dibromo-2,4-dimethylheptan-3-one can be synthesized through the bromination of 2,4-dimethylheptan-3-one. The reaction typically involves the use of bromine or other brominating agents such as oxalyl bromide in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dibromo-2,4-dimethylheptan-3-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form 2,4-dimethylheptan-3-one.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of substituted derivatives such as 2,4-dimethylheptan-3-one derivatives.
Reduction: Formation of 2,4-dimethylheptan-3-one.
Oxidation: Formation of carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
2,4-Dibromo-2,4-dimethylheptan-3-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4-dibromo-2,4-dimethylheptan-3-one involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, facilitating substitution reactions. The compound can also undergo redox reactions, where it acts as an oxidizing or reducing agent depending on the reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dibromo-2,4-dimethyl-3-pentanone
- 2,4-Dibromo-2,4-dimethylhexan-3-one
- 2,4-Dibromo-2,4-dimethylbutan-3-one
Uniqueness
2,4-Dibromo-2,4-dimethylheptan-3-one is unique due to its specific heptanone backbone, which imparts distinct chemical properties and reactivity compared to its shorter-chain analogs.
Propiedades
Número CAS |
56829-63-1 |
|---|---|
Fórmula molecular |
C9H16Br2O |
Peso molecular |
300.03 g/mol |
Nombre IUPAC |
2,4-dibromo-2,4-dimethylheptan-3-one |
InChI |
InChI=1S/C9H16Br2O/c1-5-6-9(4,11)7(12)8(2,3)10/h5-6H2,1-4H3 |
Clave InChI |
VQPIFADLMILTMX-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)(C(=O)C(C)(C)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


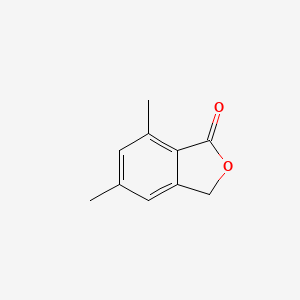
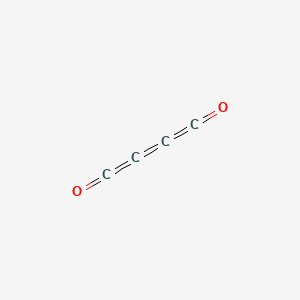
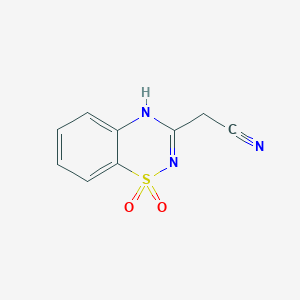

![N~1~,N~2~-Bis[(1H-imidazol-5-yl)methyl]ethane-1,2-diamine](/img/structure/B14642398.png)




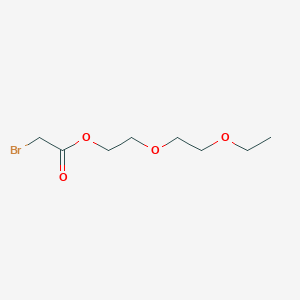

![Bicyclo[10.1.0]tridec-1-ene](/img/structure/B14642424.png)


